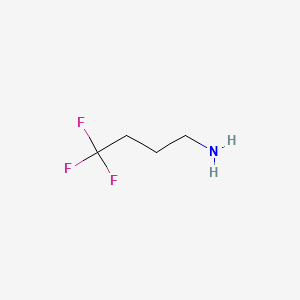

4,4,4-Trifluorobutylamine

描述

Significance of Fluorinated Amines in Chemical Science

The introduction of fluorine into organic molecules, particularly amines, is a powerful strategy in medicinal chemistry and materials science. nih.govnottingham.ac.uk Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. nih.govchemistryviews.org For instance, the strategic placement of fluorine can block metabolic pathways, thereby increasing a drug's half-life. mdpi.com

Fluorinated amines are integral to the development of pharmaceuticals, with applications in anticancer, antiviral, and central nervous system agents. stanford.edu They are also crucial in creating advanced materials like fluorinated polymers and coatings, which often exhibit enhanced thermal stability, chemical resistance, and hydrophobicity. ontosight.ai The ability of fluorinated amines to modulate the properties of biomolecules also makes them useful as probes in biological studies. ontosight.ai

Overview of Trifluoromethylated Compounds in Advanced Research

The trifluoromethyl (-CF3) group is one of the most vital fluorine-containing substituents in modern drug design and materials science. mdpi.comhovione.com Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, allows for the fine-tuning of a molecule's properties. beijingyuji.comontosight.ai The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the increased resistance of trifluoromethylated compounds to metabolic degradation. mdpi.com

In drug discovery, introducing a -CF3 group can enhance a compound's binding affinity to biological targets, improve membrane permeability, and increase oral bioavailability. mdpi.combeijingyuji.com Consequently, a significant percentage of pharmaceuticals and agrochemicals on the market contain at least one fluorine atom, with the trifluoromethyl group being a prevalent feature. rsc.org Beyond pharmaceuticals, trifluoromethylated compounds are essential in the development of advanced organic materials. mdpi.com

Scope and Objectives of the Research Outline

This article provides a comprehensive examination of the chemical compound 4,4,4-Trifluorobutylamine. The primary objective is to present its physicochemical properties, synthesis methods, and spectroscopic data in a clear and scientifically accurate manner. Furthermore, this text will explore its applications as a versatile building block in medicinal chemistry, agrochemicals, and materials science. The information is presented to be a valuable resource for researchers and scientists in relevant fields.

Physicochemical and Spectroscopic Profile

Physicochemical Properties of this compound

The presence of the trifluoromethyl group significantly influences the physical and chemical characteristics of this compound. ontosight.ai

| Property | Value |

| CAS Number | 819-46-5 vwr.com |

| Molecular Formula | C₄H₈F₃N ontosight.ai |

| Molecular Weight | 127.11 g/mol sigmaaldrich.com |

| Boiling Point | 90-94 °C at 760 mmHg vwr.com |

| Appearance | Clear, colorless liquid chemicalbook.com |

| Purity | Typically ≥97% sigmaaldrich.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. A documented synthesis provides the following nuclear magnetic resonance (NMR) data:

| Nucleus | Chemical Shift (δ) |

| ¹⁹F NMR | -68 ppm (triplet, ³JHF = 11 Hz, CF₃CH₂) fluorine1.ru |

| ¹H NMR | 2.3 ppm (multiplet, 2H, CF₃CH₂CH₂), 2.6 ppm (multiplet, 2H, CF₃CH₂), 3.8 ppm (multiplet, 2H, CH₂NH), 9.1 ppm (broad singlet, 1H, NH) fluorine1.ru |

Synthesis and Applications

Synthesis of this compound

One documented method for the synthesis of this compound involves the treatment of 4,4,4-Trifluorobutyramide with hydrazine (B178648) hydrate (B1144303). In this procedure, a mixture of the amide and hydrazine hydrate is heated, and the resulting product is distilled. The distillate is then washed with an aqueous solution of sodium hydroxide (B78521) and subsequently distilled over solid potassium hydroxide to yield the purified this compound. fluorine1.ru Another synthetic route involves the reaction of 1,1,1-trifluorobutane (B1315801) with ammonia (B1221849) in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. ontosight.ai

Applications in Research

This compound serves as a key intermediate in various fields of chemical research.

Medicinal Chemistry : This compound is utilized as a building block in the synthesis of pharmaceutical compounds. ontosight.aiontosight.ai The incorporation of the trifluorobutyl moiety can enhance the biological activity and pharmacokinetic properties of drug candidates. ontosight.ai For example, the related compound (R)-2-methyl-4,4,4-trifluorobutylamine is a key intermediate in the synthesis of leukotriene antagonists, which are investigated for the treatment of allergic and inflammatory diseases. google.com.nagoogleapis.com

Agrochemicals : Similar to its role in pharmaceuticals, this compound and its derivatives are used in the creation of new agrochemicals, such as pesticides. ontosight.ai The trifluoromethyl group can contribute to the metabolic stability and efficacy of these compounds. wikipedia.org

Materials Science : In materials science, this compound is used in the development of fluorinated polymers and surfactants. ontosight.aiontosight.ai The trifluoromethyl group imparts desirable properties such as hydrophobicity, chemical stability, and thermal resistance to these materials. ontosight.ai

Biological Studies : The compound and its derivatives are also employed in biological research. For instance, N-nitroso-4,4,4-trifluorobutyl-butylamine, derived from this compound, has been used in metabolic studies to understand the effects of fluorination on the metabolism of N-nitrosamines. oup.com

Structure

2D Structure

属性

IUPAC Name |

4,4,4-trifluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c5-4(6,7)2-1-3-8/h1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXWLCVPJLBABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231456 | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-46-5 | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluorobutylamine

Established Synthetic Pathways for 4,4,4-Trifluorobutylamine

Established synthetic routes are foundational for producing this compound and its derivatives. These pathways often involve multiple transformations, starting from readily available fluorinated or non-fluorinated precursors.

Multi-step Synthesis from Precursors

Multi-step synthesis provides a reliable, albeit often lengthy, route to this compound. These sequences typically build the carbon skeleton and introduce the amine functionality through a series of well-understood reactions. Digital microfluidic devices are becoming a versatile platform for such multi-step chemical syntheses, allowing for precise control over reagent mixing, reaction temperatures, and solvent exchanges, which are critical in complex reaction schemes. rsc.org

A common strategy involves the preparation of an intermediate, such as 4,4,4-trifluorobutanol, which can then be converted to the target amine. One patented method describes the synthesis of 4,4,4-trifluorobutanol starting from 3-halogen-1,1,1-trifluoropropane. google.com This precursor is first converted into a Grignard reagent (1,1,1-trifluoropropyl magnesium halide) and subsequently reacted with dimethylformamide (DMF) to yield 4,4,4-trifluorobutanal (B105314). google.com The resulting aldehyde is then reduced using a borohydride (B1222165) reagent to produce 4,4,4-trifluorobutanol. google.com This alcohol can then be transformed into this compound through standard methods, such as conversion to an alkyl halide followed by nucleophilic substitution with an amine source (e.g., ammonia) or via a Mitsunobu reaction.

An alternative one-pot method for the aldehyde intermediate involves reacting 3-halogen-1,1,1-trifluoropropane with lithium metal and DMF. google.com This approach has been reported to provide higher yields of the aldehyde compared to the Grignard method. google.com

Table 1: Example of a Multi-step Pathway to a this compound Precursor

| Step | Starting Material | Reagents | Intermediate/Product | Reported Yield |

| 1 | 3-halogen-1,1,1-trifluoropropane | Mg, ether solvent | 1,1,1-trifluoropropyl magnesium halide | Not specified |

| 2 | 1,1,1-trifluoropropyl magnesium halide | DMF, then hydrolysis | 4,4,4-trifluorobutanal | Not specified |

| 3 | 4,4,4-trifluorobutanal | Borohydride reagent | 4,4,4-trifluorobutanol | Not specified |

| Alt. 1&2 | 3-halogen-1,1,1-trifluoropropane | Li metal, DMF, ether solvent | 4,4,4-trifluorobutanal | 83-87% |

This data is derived from a synthetic method for 4,4,4-trifluorobutanol, a direct precursor to this compound. google.com

Radical Addition Reactions in Trifluoromethylation

Radical addition reactions offer a powerful method for introducing trifluoromethyl groups into organic molecules. researchgate.net These reactions typically involve the generation of a trifluoromethyl radical (•CF₃), which then adds across a double or triple bond. A precursor to this compound, such as an unsaturated amine or a related functionalized alkene, can be subjected to trifluoromethylation.

The trifluoromethyl radical can be generated from various sources, including hypervalent iodine-CF₃ reagents (e.g., Togni reagents). rsc.org The rate constants for the addition of the trifluoromethyl radical to various alkenes can be determined using competition kinetics, providing insight into the reaction's efficiency. rsc.org In a typical synthetic application, the radical addition to an appropriate four-carbon alkene precursor would be followed by subsequent functional group manipulations to install the amine and achieve saturation, ultimately yielding this compound. For instance, the radical addition of a trifluoromethyl source to allyl amine or a protected derivative could theoretically form the desired carbon skeleton, although regioselectivity and subsequent reduction would be critical steps.

Asymmetric Synthesis Approaches for Chiral Derivatives

The synthesis of specific enantiomers of chiral molecules is crucial in many applications. Asymmetric synthesis provides routes to enantiomerically enriched derivatives of this compound, which are valuable as chiral building blocks. mdpi.com

Copper-catalyzed asymmetric conjugate addition (ACA) is a robust method for creating stereocenters. researchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral copper complex. nih.gov To synthesize a chiral derivative of this compound, a trifluoromethyl-containing nucleophile could be added to an appropriate Michael acceptor, or a nucleophile could be added to a trifluoromethyl-containing α,β-unsaturated system.

For example, the addition of an organozinc or organocopper reagent to a trifluoromethylated enone in the presence of a chiral copper catalyst, often employing phosphoramidite (B1245037) or N-heterocyclic carbene ligands, can generate a product with a new stereocenter. researchgate.net The resulting ketone could then be converted to the corresponding amine via reductive amination, yielding a chiral trifluorobutylamine derivative. The efficiency and enantioselectivity of these reactions are highly dependent on the choice of ligand, catalyst, and reaction conditions. researchgate.netnih.gov

The Sharpless asymmetric dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. wikipedia.org The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, dictates which face of the alkene is hydroxylated, allowing for predictable control over the product's stereochemistry. organic-chemistry.orgwikipedia.org

A documented enantioselective synthesis of 2-amino-4,4,4-trifluorobutanoic acid, a close derivative of the target compound, effectively demonstrates this strategy. nih.gov The synthesis begins with a trifluoromethylated trans-disubstituted alkene. This key intermediate undergoes a Sharpless AD reaction to produce a chiral diol with high enantioselectivity. nih.gov The diol is then converted into a cyclic sulfate, which is subsequently opened by a nitrogen nucleophile like sodium azide (B81097) (NaN₃). nih.gov Finally, a series of reduction and oxidation steps converts the azide functionality into an amine and modifies the side chain to yield the final chiral amino acid. nih.gov This sequence showcases how Sharpless AD can be a pivotal step in a multi-step process to create complex chiral fluorinated amines. nih.gov

Table 2: Key Transformations in the Asymmetric Synthesis of a this compound Derivative

| Reaction | Key Reagent(s) | Transformation | Purpose |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand (e.g., AD-mix-β) | Alkene → Chiral Vicinal Diol | Establishes the key stereocenters. wikipedia.orgnih.gov |

| Cyclic Sulfate Formation | SOCl₂, RuCl₃, NaIO₄ | Diol → Cyclic Sulfate | Activates the hydroxyl groups for nucleophilic attack. nih.gov |

| Nucleophilic Opening | NaN₃ | Cyclic Sulfate → Azido Alcohol | Introduces the nitrogen functionality with inversion of configuration. nih.gov |

| Hydrogenation/Oxidation | Pd catalyst, H₂; Oxidation reagents | Azido Alcohol → Amino Acid | Converts the azide to an amine and adjusts the oxidation state to yield the final product. nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sruc.ac.uknih.gov These principles are increasingly applied to the synthesis of fluorinated compounds to enhance sustainability. sruc.ac.uk

In the context of synthesizing this compound, green approaches could include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign solvents like water, supercritical fluids, or ionic liquids. rsc.orgijfmr.com For instance, some fluorination strategies for amines have successfully employed water as a cosolvent to reduce the reliance on organic reactants. rsc.org

Catalysis: Employing catalytic methods instead of stoichiometric reagents to improve atom economy and reduce waste. The asymmetric methods described above, which use catalytic amounts of copper or osmium complexes, are inherently greener than stoichiometric approaches. researchgate.netwikipedia.org Developing recyclable catalysts is a further step in this direction. sruc.ac.uk

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or mechanochemistry. umontreal.caresearchgate.net Microwave-assisted synthesis, often performed under solvent-free conditions, can significantly accelerate reaction rates and improve yields. researchgate.net Mechanochemical methods, where reactions are induced by mechanical force, can minimize or eliminate the need for solvents. nih.govmdpi.com

Safer Reagents: Avoiding highly toxic or hazardous reagents. For example, developing alternatives to hazardous fluorinating agents is an active area of research. nih.gov The use of safer fluorine sources like Selectfluor is one such improvement. rsc.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. sruc.ac.ukmdpi.com

Principles of Green Chemistry in Fluorine Chemistry

The field of fluorine chemistry has been profoundly impacted by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Historically, the synthesis of fluorinated compounds involved reagents like elemental fluorine (F₂) or anhydrous hydrogen fluoride (B91410) (HF), which are highly toxic, corrosive, and difficult to handle. Green fluorine chemistry seeks to develop new synthetic methods that are safer, more efficient, and environmentally friendly.

Key objectives in this area include:

Development of Milder Fluorinating Agents: Creating safer, more selective, and easier-to-handle reagents to replace hazardous traditional ones.

Catalytic Methods: Employing catalysts to enable reactions under milder conditions with higher efficiency and selectivity, reducing energy consumption and waste.

Use of Benign Solvents: Replacing volatile and hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing byproducts.

These principles guide the development of sustainable pathways for synthesizing complex molecules like this compound, moving away from inefficient processes that generate significant chemical waste.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. It provides a different perspective from reaction yield, as a high-yielding reaction can still generate substantial waste if it uses stoichiometric reagents that are not part of the final product.

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Different reaction types have inherently different atom economies.

| Reaction Type | General Scheme | Theoretical Atom Economy | Description |

|---|---|---|---|

| Addition | A + B → C | 100% | All atoms from reactants A and B are incorporated into the final product C. This is the most efficient reaction type. |

| Rearrangement/Isomerization | A → B | 100% | Atoms within a molecule are rearranged to form an isomer. No atoms are lost. |

| Substitution | A-B + C → A-C + B | <100% | Part of a molecule (B) is replaced by another atom or group (C). The replaced part (B) becomes a byproduct, reducing atom economy. |

| Elimination | A-B → A + B | <100% | A molecule splits into two or more smaller molecules. If only one is the desired product, the others constitute waste. |

In the context of synthesizing this compound, a strategy prioritizing atom economy would favor addition or rearrangement reactions over substitution reactions, which are common in classical organic synthesis but often have poor atom economy. For instance, a hypothetical route involving the direct addition of ammonia (B1221849) or a nitrogen source across a double bond in a trifluorinated butene precursor would be superior in atom economy to a route that involves substituting a leaving group (like a halide or tosylate) from a trifluorobutane derivative, as the latter would generate stoichiometric salt waste.

Solvent-Free and Aqueous-Phase Reaction Development

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Research has increasingly focused on developing solvent-free (neat) reactions or using water as a reaction medium.

Solvent-Free Reactions: Conducting reactions without a solvent, often through mechanochemistry (ball-milling) or by heating reactants together, offers significant environmental benefits. This approach, also known as solid-state synthesis, can lead to higher efficiency, reduced waste, and simplified product purification. For fluorination processes, solvent-free conditions have been shown to be effective, sometimes offering different selectivity compared to solution-phase reactions and enabling easier isolation of products. The application of twin-screw extrusion for solvent-free synthesis represents a scalable and continuous manufacturing approach that aligns with green chemistry principles.

Catalytic Processes in Sustainable Synthesis

Catalysis is a pillar of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and unwanted byproducts. Catalytic processes are preferable to stoichiometric reactions because a small amount of catalyst can transform a large quantity of reactants, leading to significantly less waste.

In fluorine chemistry, various catalytic systems have been developed to facilitate the introduction of fluorine or fluoroalkyl groups.

Transition Metal Catalysis: Palladium- and silver-based catalysts have been successfully used for C-F bond formation. For example, palladium-catalyzed reactions can achieve the fluorination of aryl triflates using cesium fluoride as the fluorine source. Such methods offer pathways to fluorinated molecules that avoid harsh, traditional reagents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical species under exceptionally mild conditions. This strategy has been applied to introduce CF₃ groups into aromatic compounds, offering a sustainable alternative to traditional methods that may require high temperatures or strong oxidants.

Organocatalysis: Small organic molecules can also act as catalysts for fluorination reactions. These metal-free catalysts are often less toxic and less sensitive to air and moisture than their transition metal counterparts, making them an attractive option for sustainable synthesis.

Reactivity and Chemical Transformations of 4,4,4 Trifluorobutylamine

Amination Reactions Involving the Butylamine (B146782) Moiety

As a primary aliphatic amine, the butylamine portion of 4,4,4-Trifluorobutylamine is the primary center of its reactivity, readily participating in a variety of amination reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

Common transformations involving the amine group include N-alkylation, acylation, and reductive amination.

N-Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with electrophiles such as alkyl halides or acyl chlorides to yield secondary or tertiary amines and amides, respectively. Derivatization is a common technique to improve the suitability of primary amines for analysis by methods like gas chromatography-mass spectrometry (GC-MS) by replacing a labile hydrogen with a more stable functional group. iu.edu For instance, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can form stable amide derivatives. iu.edu

Reductive Amination: This powerful method allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. masterorganicchemistry.comresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com This catalyst-free approach can also be achieved using reagents like trifluoroacetic acid. researchgate.net

The following table summarizes typical conditions for these general amination reactions, which are applicable to primary amines like this compound.

| Reaction Type | Electrophile/Reagent | Reducing Agent (if applicable) | Typical Solvent | Product Class |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N/A | THF, Acetonitrile | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride, Anhydride | N/A | Dichloromethane, Pyridine | Amide |

| Reductive Amination | Aldehyde, Ketone | NaBH₃CN, NaBH(OAc)₃ | Methanol (B129727), Dichloromethane | Secondary/Tertiary Amine |

This table presents generalized conditions for reactions typical for primary amines.

Reactions of the Trifluoromethyl Group in this compound

The trifluoromethyl (CF₃) group is a defining feature of the molecule, largely dictating its physical and chemical properties through its strong electron-withdrawing nature and high stability.

The CF₃ group is renowned for its exceptional chemical and thermal stability. researchgate.net This stability arises from the high bond energy of the carbon-fluorine (C-F) bond, making the trifluoromethyl group resistant to many chemical transformations under normal conditions. researchgate.net The introduction of a CF₃ group into organic molecules can significantly alter their properties, enhancing metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry. researchgate.netnih.gov

The strong electron-withdrawing effect of the three fluorine atoms influences the reactivity of the adjacent aliphatic chain. This inductive effect decreases the pKa of the amine group in this compound (experimental pKa of 9.7) compared to its non-fluorinated analog, n-butylamine (pKa ≈ 10.6), making it a slightly weaker base. nih.gov

Direct chemical derivatization of the trifluoromethyl group in an aliphatic chain is exceedingly challenging and rare. The inertness of the C-F bonds means that transformations of the CF₃ group itself typically require harsh reaction conditions or specialized, highly reactive catalytic systems designed for C-F bond activation. nih.gov Such reactions are at the forefront of chemical research and are not considered standard derivatization methods. Therefore, for a molecule like this compound, synthetic modifications almost exclusively occur at the more reactive amine terminus.

Mechanisms of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic pathways.

In many of its key reactions, the amine group of this compound acts as a nucleophile. A prime example is the first step of reductive amination, which involves the nucleophilic addition of the amine to a carbonyl carbon of an aldehyde or ketone.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The resulting hydroxyl group is protonated (often under mild acidic catalysis) to form a good leaving group (H₂O), which is subsequently eliminated to form a positively charged iminium ion.

Reduction: A hydride reagent then attacks the electrophilic carbon of the iminium ion to yield the final, more substituted amine.

The stereochemical outcome of nucleophilic substitution reactions can be influenced by the presence of fluorine atoms elsewhere in the molecule, which can stabilize reactive intermediates like oxocarbenium ions through hyperconjugation. beilstein-journals.orgnih.gov

Catalysis plays a vital role in many transformations involving amines. In the context of reductive amination, mild acid catalysis is often employed to activate the carbonyl group. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly basic amine. masterorganicchemistry.com

While direct catalytic activation of the C-F bonds in the trifluoromethyl group of this compound is not a common laboratory transformation, the field of C-F activation is an active area of research. Transition metal catalysts, particularly those based on palladium, nickel, and copper, are being developed to selectively break C-F bonds, opening new avenues for the functionalization of fluorinated compounds. nih.gov These advanced catalytic systems could, in principle, enable future transformations of the otherwise inert trifluoromethyl group.

Functional Group Interconversions and Derivatization Strategies

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of its terminal primary amino group (-NH₂). This functional group serves as a versatile handle for a wide array of chemical transformations, allowing for its conversion into other functional groups or the synthesis of various derivatives. These derivatization strategies are crucial for modifying the molecule's physicochemical properties and for constructing more complex molecular architectures. Key transformations include acylation, sulfonylation, N-alkylation, and condensation reactions.

Acylation Reactions for Amide Synthesis

The primary amine of this compound readily reacts with various acylating agents, such as acyl chlorides, carboxylic anhydrides, and activated esters, to form stable N-(4,4,4-trifluorobutyl)amides. This transformation is one of the most fundamental and widely utilized derivatization strategies for primary amines. nih.govsolubilityofthings.com The reaction typically proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives, for instance, highlights a modern approach to amide bond formation under mild conditions. nih.govescholarship.org

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Class | General Structure of Product |

|---|---|---|

| Acetyl Chloride | N-Alkylacetamide | CF₃CH₂CH₂CH₂NHC(O)CH₃ |

| Benzoyl Chloride | N-Alkylbenzamide | CF₃CH₂CH₂CH₂NHC(O)C₆H₅ |

| Trifluoroacetic Anhydride (TFAA) | N-Alkyltrifluoroacetamide | CF₃CH₂CH₂CH₂NHC(O)CF₃ |

| Carboxylic Acid (with coupling agent) | N-Alkylamide | CF₃CH₂CH₂CH₂NHC(O)R |

Sulfonylation for Sulfonamide Synthesis

Analogous to acylation, the amino group of this compound can be converted into a sulfonamide functional group. Sulfonamides are recognized as important bioisosteres of amides in medicinal chemistry. princeton.edu This transformation is typically achieved by reacting the amine with a sulfonyl halide, most commonly a sulfonyl chloride or a sulfonyl fluoride (B91410), in the presence of a base. nih.gov While sulfonyl chlorides are highly reactive, sulfonyl fluorides have gained attention due to their greater stability and chemoselective reactivity. nih.govnih.gov Various catalytic methods have been developed to facilitate the amidation of sulfonyl fluorides, expanding the scope and efficiency of sulfonamide synthesis. nih.govchemrxiv.org

Table 2: Representative Sulfonylation Reactions

| Sulfonylating Agent | Product Class | General Structure of Product |

|---|---|---|

| Benzenesulfonyl Chloride | N-Alkylbenzenesulfonamide | CF₃CH₂CH₂CH₂NHSO₂C₆H₅ |

| p-Toluenesulfonyl Chloride (TsCl) | N-Alkyltosylamide | CF₃CH₂CH₂CH₂NHSO₂C₆H₄CH₃ |

| Methanesulfonyl Chloride (MsCl) | N-Alkylmethanesulfonamide | CF₃CH₂CH₂CH₂NHSO₂CH₃ |

| Arylsulfonyl Fluoride | N-Alkylarylsulfonamide | CF₃CH₂CH₂CH₂NHSO₂Ar |

N-Alkylation and Reductive Amination

The hydrogen atoms on the primary amine can be successively replaced with alkyl groups to yield secondary and tertiary amines. Direct N-alkylation using alkyl halides is a common method, though it can sometimes lead to over-alkylation, resulting in a mixture of products. A more controlled approach is reductive amination. This strategy involves the initial condensation of this compound with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). imperial.ac.uk

Formation of Imines (Schiff Bases)

This compound undergoes condensation reactions with aldehydes and ketones to form N-substituted imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the imine product. The formation of a stable Schiff base with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can be used as a derivatization strategy to improve the detection of amines in analytical techniques such as mass spectrometry. nih.gov

Advanced Spectroscopic Characterization of 4,4,4 Trifluorobutylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organofluorine compounds, offering detailed information about the hydrogen, carbon, and fluorine atomic environments within a molecule.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 4,4,4-Trifluorobutylamine, the protons on the carbon atoms exhibit characteristic chemical shifts and coupling patterns. The protons closest to the electron-withdrawing trifluoromethyl (CF₃) group and the amino (NH₂) group are the most deshielded and thus appear at a higher chemical shift (further downfield). The protons of the methylene (B1212753) group (CH₂) adjacent to the amino group typically appear as a triplet, due to coupling with the neighboring CH₂ group. The protons of the methylene group adjacent to the trifluoromethyl group appear as a more complex multiplet due to coupling with both the adjacent CH₂ group and the fluorine atoms of the CF₃ group. The specific chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Moiety

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂-NH₂ | ~ 2.8 - 3.2 | t (triplet) | ~ 7 - 8 |

| -CH₂-CH₂-CF₃ | ~ 1.8 - 2.2 | m (multiplet) | - |

| -CH₂-CF₃ | ~ 2.2 - 2.6 | m (multiplet) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative of the molecule.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in this compound. The carbon atom of the trifluoromethyl group is significantly affected by the three fluorine atoms, resulting in a characteristic quartet due to ¹J(C-F) coupling, and it appears at a distinct chemical shift. rsc.org The carbon atoms of the butyl chain also show distinct signals, with their chemical shifts influenced by their proximity to the electron-withdrawing CF₃ and NH₂ groups. Generally, carbons closer to electronegative groups are more deshielded and appear at higher chemical shifts. libretexts.orgoregonstate.edu Proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to strong and long-range fluorine-carbon couplings. magritek.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (in proton-decoupled spectrum) |

| C F₃ | ~ 125 - 130 | q (quartet) |

| -C H₂-CF₃ | ~ 30 - 35 | q (quartet) |

| -C H₂-CH₂-CF₃ | ~ 20 - 25 | t (triplet) |

| -C H₂-NH₂ | ~ 40 - 45 | t (triplet) |

Note: Chemical shifts are approximate and can be influenced by the solvent and molecular structure.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com In the ¹⁹F NMR spectrum of this compound, the three equivalent fluorine atoms of the trifluoromethyl group give rise to a single signal. This signal typically appears as a triplet due to coupling with the protons on the adjacent methylene group (²J(H-F)). rsc.org The chemical shift of the CF₃ group in ¹⁹F NMR is a key identifier. wikipedia.org For CF₃ groups, the chemical shift range is typically between -50 to -70 ppm. wikipedia.org

Table 3: Expected ¹⁹F NMR Data for this compound

| Fluorine Atoms | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -65 to -70 | t (triplet) | ~ 10 - 12 |

Note: The chemical shift is referenced to an external standard, commonly CFCl₃ (δ = 0 ppm). The exact value can vary with the solvent and molecular environment. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. cardiff.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines (R-NH₂) show two bands in this region, corresponding to symmetric and asymmetric stretching modes. libretexts.org The C-H stretching vibrations of the alkyl chain are found in the 2850-3000 cm⁻¹ region. libretexts.org The strong C-F stretching vibrations of the trifluoromethyl group are a prominent feature and typically appear in the range of 1000-1400 cm⁻¹. rsc.org

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Medium |

| C-F (Trifluoromethyl) | Stretching | 1000 - 1400 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. cardiff.ac.uk While IR spectroscopy is based on the absorption of light due to changes in the dipole moment, Raman scattering results from changes in the polarizability of the molecule during vibration. utoronto.ca In the Raman spectrum of this compound, the symmetric C-F stretching vibration of the CF₃ group is expected to be a strong and characteristic band. The C-C and C-N stretching vibrations will also be present, providing a detailed "fingerprint" of the molecule's vibrational modes. biointerfaceresearch.com The N-H stretching vibrations are also observable in the Raman spectrum.

Table 5: Expected Raman Shifts for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

| N-H Stretching | 3300 - 3500 | Weak to Medium |

| C-H Stretching | 2850 - 3000 | Strong |

| C-N Stretching | 1000 - 1250 | Medium |

| Symmetric C-F Stretching | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy states. technologynetworks.com For simple aliphatic amines like this compound, the primary electronic transition involves a non-bonding electron on the nitrogen atom being excited to an anti-bonding sigma orbital (n→σ*). libretexts.org

These transitions are typically of high energy and therefore occur at short wavelengths, usually below 220 nm. libretexts.org This region of the spectrum is often referred to as the "vacuum UV" region and is of limited practical use for routine analysis due to absorption by atmospheric oxygen and common solvents. pressbooks.pub The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group does not significantly alter this, as it does not introduce conjugation or chromophores that would shift the absorption to a more accessible wavelength. mdpi.com

Consequently, underivatized this compound is essentially transparent in the standard UV-Vis range (220-800 nm). To enable analysis by UV-Vis spectroscopy for quantitative purposes, derivatization with a chromophoric agent is necessary. For instance, reacting the amine with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) creates a product with strong absorbance in the visible spectrum, allowing for sensitive detection. nih.gov

Table 1: Expected UV-Vis Spectroscopic Properties of this compound

| Property | Expected Observation | Rationale |

| λmax (Underivatized) | < 220 nm | The only available electronic transition is the high-energy n→σ* of the aliphatic amine group. |

| Molar Absorptivity (ε) | Low | n→σ* transitions are typically weak. |

| Solvent Effects | Minimal | The transition is not significantly influenced by solvent polarity. |

| Utility for Analysis | Low (unless derivatized) | Lack of absorbance in the practical UV-Vis range (220-800 nm) prevents direct analysis. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₄H₈F₃N), the molecular weight is 127.11 g/mol . nih.gov In accordance with the Nitrogen Rule, the presence of a single nitrogen atom results in an odd nominal molecular weight (127), which is a key identifying feature. jove.comjove.com

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. Aliphatic amines are well-known to undergo characteristic fragmentation pathways, the most dominant of which is alpha-cleavage. libretexts.orglibretexts.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. jove.comyoutube.com

For this compound, alpha-cleavage involves the breaking of the C1-C2 bond. This is the most favorable fragmentation because it leads to the formation of a stable, resonance-stabilized iminium cation and a neutral radical. The loss of the 4,4,4-trifluoropropyl radical results in a fragment with an m/z of 30. This [CH₂=NH₂]⁺ ion is often the base peak (the most intense peak) in the mass spectra of primary n-alkylamines. youtube.comlibretexts.org

Other less prominent fragmentation pathways could include the loss of small neutral molecules such as HF or cleavage at other C-C bonds, but the alpha-cleavage leading to the m/z 30 fragment is the most diagnostic feature.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Fragmentation Pathway | Significance |

| 127 | [CH₂(CH₂)₂C(F)₃NH₂]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight. |

| 108 | [M - F]⁺ or [M - HF - H]⁺ | Loss of Fluorine or HF | Possible but less favored than α-cleavage. |

| 30 | [CH₂=NH₂]⁺ | Alpha-Cleavage (Loss of •CH₂CH₂CF₃) | Highly characteristic; likely the base peak. |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecular structure. rigaku.comexcillum.comuq.edu.au While no publicly available crystal structure for this compound exists, this technique could provide invaluable information if a suitable single crystal of the compound or one of its derivatives (e.g., a hydrochloride salt) were grown. echemi.com

The analysis would involve irradiating a crystal with monochromatic X-rays and measuring the diffraction pattern produced. synchrotron-analysis.ch From this pattern, an electron density map can be calculated, which allows for the determination of the exact position of each atom in the crystal's unit cell. nih.gov

Key structural parameters that would be elucidated include:

Bond Lengths: Precise distances between all bonded atoms (C-C, C-N, C-H, C-F).

Bond Angles: The angles formed by any three connected atoms.

Torsional Angles: Describing the conformation of the butyl chain.

Intermolecular Interactions: The analysis would reveal how molecules pack together in the crystal lattice, highlighting important non-covalent interactions such as hydrogen bonds between the amine groups of neighboring molecules.

Table 3: Potential Crystallographic Data from XRD Analysis of a this compound Derivative

| Parameter | Information Provided |

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The precise dimensions and angles of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The exact position of every atom within the unit cell. |

| Hydrogen Bonding Geometry | Distances and angles of N-H···N or other hydrogen bonds, defining the packing structure. |

Advanced Spectroscopic Techniques for Surface Characterization

When this compound is used to modify a surface, for example, by grafting it onto a polymer or a metal oxide, advanced spectroscopic techniques are required to confirm its presence and understand its chemical state. X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier tool for this purpose. nih.gov

XPS is a surface-sensitive technique that analyzes the top few nanometers of a material. researchgate.net It works by irradiating the surface with X-rays and measuring the kinetic energy of the electrons that are ejected. From these energies, the binding energies of the electrons can be calculated, which are characteristic of each element and its chemical environment.

An XPS analysis of a surface modified with this compound would provide:

Elemental Composition: The presence of high-resolution peaks for Fluorine (F 1s), Nitrogen (N 1s), and Carbon (C 1s) would confirm the successful attachment of the molecule.

Chemical State Information: The C 1s spectrum would be particularly informative, showing distinct peaks corresponding to the different carbon environments: aliphatic C-C, amine-bonded C-N, and the trifluoromethyl C-F₃ group at a higher binding energy due to the strong electron-withdrawing effect of the fluorine atoms. researchgate.net The F 1s peak is a strong and unambiguous signal confirming the presence of the fluorinated tail. rsc.orgrsc.org

Table 4: Expected XPS Data for a Surface Modified with this compound

| Core Level | Expected Binding Energy (eV) Range | Information Derived |

| F 1s | ~688-690 eV | Unambiguous confirmation of fluorination on the surface. |

| N 1s | ~399-401 eV | Confirmation of the presence of the amine group. The exact position can indicate protonation or chemical interaction. |

| C 1s | ~285.0 eV (C-C, C-H) | Aliphatic carbon backbone. |

| ~286.5 eV (C-N) | Carbon atom bonded to the amine group. | |

| ~292-294 eV (C-F₃) | Carbon of the trifluoromethyl group, shifted to high binding energy. |

Computational and Theoretical Chemistry Studies on 4,4,4 Trifluorobutylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, which in turn reveals insights into their stability and reactivity. For 4,4,4-Trifluorobutylamine, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional shape. From this optimized structure, properties like the distribution of electron density, atomic charges, and orbital energies would be calculated. These results are crucial for predicting how the molecule will interact with other chemical species. However, specific DFT studies detailing these properties for this compound are not currently present in the public research domain.

Ab Initio Methods for Molecular Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are often more computationally demanding than DFT but can provide highly accurate benchmarks for molecular properties. An ab initio study of this compound would yield precise calculations of its geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and electronic energies. Such studies are foundational for building a complete theoretical picture of a molecule, though specific applications to this compound have not been documented.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations can predict the behavior of molecules over time and in larger systems (e.g., in a solvent or interacting with a biological target). A molecular dynamics simulation of this compound would model the movements of its atoms over a period of time, providing insights into its conformational flexibility, interactions with solvent molecules, and macroscopic properties like density and diffusion coefficients. This type of simulation is vital for understanding how the molecule behaves in a realistic chemical environment, but published reports of such simulations for this specific compound are absent.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting where and how a molecule is likely to react. This is achieved by analyzing various calculated electronic properties.

Fukui Functions and Molecular Electrostatic Potential (MEP) Analysis

Fukui functions and Molecular Electrostatic Potential (MEP) maps are key tools derived from DFT calculations to predict reactivity. wikipedia.orgdtic.mil

Fukui Functions: This analysis identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack by quantifying how the electron density changes upon the addition or removal of an electron. wikipedia.org For this compound, this would pinpoint the specific atoms most likely to participate in a chemical reaction.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. dtic.mil It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This map is an intuitive guide to intermolecular interactions, showing where a molecule is likely to attract positive or negative species.

While the theoretical basis for these analyses is well-established, specific Fukui function calculations and MEP maps for this compound have not been published.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. irjweb.com A small gap generally suggests high reactivity. A theoretical study on this compound would calculate these energy levels and the associated gap, providing a quantitative measure of its kinetic stability and its potential to engage in electronic transitions. As with the other computational methods, specific published values for the HOMO-LUMO gap of this compound are unavailable.

Conformational Analysis and Intermolecular Interactions

The introduction of a trifluoromethyl group into the butylamine (B146782) structure significantly influences its conformational preferences and how it interacts with other molecules. Computational models have been employed to explore these aspects in detail.

Hydrogen Bonding Interactions

As a primary amine, this compound can act as a hydrogen bond donor through its -NH2 group. The presence of the highly electronegative fluorine atoms, however, can modulate the hydrogen bonding capabilities of the molecule. Quantum chemical calculations suggest that the amine group is a competent hydrogen bond donor.

Noncovalent Interactions (NCI)

Noncovalent interactions are critical in determining the supramolecular chemistry of this compound. Beyond classical hydrogen bonds, other weak interactions contribute to its condensed-phase behavior. NCI analysis, often visualized through plots derived from the electron density, helps to identify and characterize these interactions. For this compound, these analyses would likely reveal van der Waals forces and potentially weak C-H···F interactions, which collectively influence the packing of molecules in a liquid or solid state. The trifluoromethyl group, with its large surface area and partial charges on the fluorine atoms, is a significant contributor to these dispersion forces.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. Density Functional Theory (DFT) is a commonly used method for these predictions.

Theoretical calculations of the vibrational spectra (Infrared and Raman) for this compound would allow for the assignment of specific vibrational modes to the observed spectral bands. Key vibrational modes would include the N-H stretching and bending frequencies of the amine group, C-H stretching of the alkyl chain, and the characteristic strong vibrations associated with the C-F bonds of the trifluoromethyl group.

Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) are invaluable. For this compound, ¹⁹F NMR is particularly informative. Computational models can predict the ¹⁹F chemical shift, which is highly sensitive to the local electronic environment. These predictions can aid in the interpretation of experimental NMR spectra and provide a deeper understanding of the electronic structure of the molecule.

Applications of 4,4,4 Trifluorobutylamine in Advanced Chemical Research

Medicinal Chemistry Applications

The strategic incorporation of fluorine atoms into drug candidates is a well-established approach in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govnih.govresearchgate.netossila.com 4,4,4-Trifluorobutylamine serves as a valuable source of a trifluoromethyl group, a moiety known for its ability to modulate the physicochemical and pharmacological profiles of bioactive molecules. nih.gov

Role in Drug Discovery and Development

In the realm of drug discovery and development, the introduction of fluorinated motifs is a key strategy for optimizing lead compounds. nih.govnih.govresearchgate.netossila.com The trifluoromethyl group, in particular, is utilized to fine-tune the properties of drug candidates. While broad applications of fluorinated compounds are widely documented, the specific and direct role of this compound as a foundational component in a wide array of marketed drugs is not extensively detailed in publicly available research. Its utility is often as a specialized building block in the synthesis of complex molecules during the investigational stages of drug development.

Precursors for Pharmaceutically Active Ingredients

This compound can serve as a precursor for the synthesis of more complex molecules that may become active pharmaceutical ingredients (APIs). The primary amine group allows for a variety of chemical transformations, enabling its incorporation into a larger molecular scaffold. While the direct lineage from this compound to a multitude of specific, named APIs is not always explicitly mapped in the literature, its role as a fluorinated building block is recognized. scbt.com The trifluoromethyl group it carries can be instrumental in achieving the desired therapeutic effect in the final API.

Design of NKCC1 Inhibitors

A concrete application of this compound is in the design and synthesis of selective inhibitors for the Na-K-Cl cotransporter 1 (NKCC1). nih.govacs.org NKCC1 is a therapeutic target for various neurological disorders. nih.gov In the development of novel, selective NKCC1 inhibitors, researchers have explored the modification of a 4-amino-3-sulfamoyl-benzoic acid scaffold. nih.govacs.org

To enhance the potency and modulate the physicochemical properties of these inhibitors, various substituents have been introduced on the amino group. One successful strategy involved the incorporation of a trifluoromethyl moiety at the terminus of an alkyl chain. nih.govacs.org Specifically, this compound was used as a reactant in the synthesis of a compound that demonstrated significant inhibition of NKCC1. nih.govacs.org The synthesis involved a nucleophilic aromatic substitution reaction where this compound was reacted with a suitable precursor to yield the target inhibitor. nih.govacs.org

The resulting compound, which incorporates the 4,4,4-trifluorobutyl group, exhibited potent inhibitory activity against NKCC1. This highlights the direct and impactful role of this compound in the rational design of specific enzyme inhibitors. nih.govacs.org

| Compound Feature | Role of this compound | Reference |

| Scaffold | 4-amino-3-sulfamoyl-benzoic acid | nih.govacs.org |

| Modification | Introduction of a trifluoromethyl moiety on the amino group's alkyl chain | nih.govacs.org |

| Synthetic Step | Nucleophilic aromatic substitution with this compound | nih.govacs.org |

| Outcome | Potent and selective NKCC1 inhibitor | nih.govacs.org |

Prodrug Design and Optimization

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism. nih.govnih.govrsc.orgrsc.org This approach involves chemically modifying the active drug to form an inactive precursor that, after administration, is converted back to the active form in the body. The amine functionality of this compound makes it theoretically suitable for incorporation into prodrugs, for instance, by forming a cleavable amide bond. However, specific examples of marketed or late-stage clinical prodrugs that explicitly utilize this compound as a promoiety are not prominently featured in the scientific literature. The focus of prodrug research is often on the nature of the linker and the active drug, with the specific building blocks of the promoiety not always being the central point of discussion.

Materials Science Applications

In materials science, the incorporation of fluorine into polymers and composites can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. mdpi.comnih.govnih.govmdpi.com

Polymer and Composite Material Synthesis

Fluorinated polymers, such as fluorinated polyurethanes, are a significant class of materials with a wide range of applications. mdpi.comnih.govnih.govmdpi.comkobe-u.ac.jp These polymers are typically synthesized from fluorinated diols, diamines, or isocyanates. mdpi.comnih.govnih.gov The amine group of this compound allows it to be a potential candidate for use as a monomer, specifically as a chain extender in the synthesis of polyamides or, after conversion to a diol or diamine, in the synthesis of polyesters or polyurethanes.

Surface Modification and Functionalization

The functionalization of surfaces is a cornerstone of modern materials science, aiming to tailor properties like wettability, biocompatibility, and chemical resistance. rsc.orgmdpi.com The primary amine group of this compound serves as a chemical handle for its covalent attachment to various substrates, while the trifluorobutyl group provides a low-energy, hydrophobic interface.

One prominent technique for creating highly ordered surfaces is the formation of self-assembled monolayers (SAMs). wikipedia.org While alkanethiols are commonly used for SAMs on gold surfaces, and silanes for oxide surfaces, this compound can be incorporated into such systems. wikipedia.orgnih.gov For instance, it can be chemically modified to bear a terminal silane (B1218182) group, allowing it to form SAMs on silicon oxide or glass. These monolayers present a dense layer of –CF₃ groups to the environment, resulting in surfaces with very low surface energy, high hydrophobicity, and oleophobicity. researchgate.net

Graft polymerization is another powerful method for surface modification. mdpi.com Polymers with reactive side chains, such as those containing acid chloride or epoxy groups, can be treated with this compound. This "grafting-to" approach covalently bonds the trifluorobutyl moiety as a pendant group on the polymer backbone, thereby altering the surface properties of the polymer film. mdpi.com This method is used to create hydrophobic and chemically resistant coatings on various materials.

The table below illustrates potential methods for surface functionalization using this compound.

| Functionalization Method | Substrate Type | Reactive Group on Substrate | Resulting Surface Feature |

| Self-Assembled Monolayers (SAMs) | Silicon Oxide, Glass | Hydroxyl (–OH) | Dense trifluoromethyl surface |

| Graft Polymerization ("Grafting-to") | Polymer Films | Acid Chloride (–COCl), Epoxy | Pendant trifluorobutyl chains |

| Amide Coupling | Carboxylic Acid-terminated SAMs | Carboxylic Acid (–COOH) | Hydrophobic amine-functionalized surface |

Fluorinated Materials with Unique Properties

Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, and unique surface properties. mdpi.comrsc.org this compound can be incorporated into various polymer structures to impart these desirable characteristics.

In the synthesis of high-performance polymers like polyamides and polyurethanes, this compound can be used as a modifying agent. As a monoamine, it can act as a chain-capping agent to control the molecular weight of polymers. More significantly, it can be reacted with polymers containing anhydride (B1165640) groups, such as poly(styrene-co-maleic anhydride), to introduce trifluorobutyl side chains. This modification can significantly decrease the polymer's surface energy and enhance its hydrophobicity.

The use of fluorinated diamines or diols as chain extenders is a common strategy to produce fluorinated polyurethanes. nih.govresearchgate.netresearchgate.netnih.gov While this compound is a monoamine, it can be used to synthesize specialized monomers. For example, it can be reacted with a di-epoxide to create a new fluorinated diol, which can then be used as a chain extender in polyurethane synthesis. The resulting polyurethanes would feature fluorinated side chains, which are known to improve thermal stability and chemical resistance. nih.gov

The properties of polymers modified with this compound are summarized in the following table.

| Polymer Type | Role of this compound | Modified Property | Potential Application |

| Polyamides | Pendant group via reaction with poly(acid chloride) | Increased hydrophobicity, lower surface energy | Water-repellent textiles, protective coatings |

| Polyimides | End-capping agent | Molecular weight control, processability | High-performance electronics |

| Polyurethanes | Component of a custom fluorinated diol chain extender | Enhanced thermal stability, chemical resistance | Seals and gaskets for harsh environments |

Catalysis Research

Ligands and Reagents in Catalytic Systems

The performance of metal catalysts is critically dependent on the electronic and steric properties of their surrounding ligands. This compound is a valuable precursor for synthesizing specialized ligands for homogeneous catalysis.

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are widely used in coordination chemistry and catalysis. mdpi.commdpi.comnih.gov Reacting this compound with various aldehydes, such as salicylaldehyde (B1680747) or pyridine-2-carboxaldehyde, yields Schiff base ligands bearing a fluorinated tail. When complexed with transition metals like copper, palladium, or nickel, these ligands can influence the catalytic activity and selectivity of the metal center. dntb.gov.ua The electron-withdrawing nature of the trifluoromethyl group can modulate the electron density at the metal, while the bulky fluorinated chain can create a specific steric environment around the active site.

The table below details potential Schiff base ligands derived from this compound and their applications.

| Aldehyde Precursor | Resulting Ligand Type | Potential Metal Complex | Catalytic Application |

| Salicylaldehyde | Salen-type (bidentate) | Copper(II), Nickel(II) | Oxidation reactions, polymerization |

| Pyridine-2-carboxaldehyde | Pincer-type (tridentate, with further modification) | Palladium(II), Platinum(II) | Cross-coupling reactions |

| Acetylacetone | β-ketoiminate (bidentate) | Cobalt(II), Iron(III) | Olefin polymerization |

Asymmetric Catalysis

The synthesis of single-enantiomer chiral compounds is a major goal in modern chemistry, particularly for pharmaceuticals. Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful tool in this field. nih.govrsc.org

This compound can serve as a scaffold for the development of novel chiral catalysts. By reacting it with a chiral electrophile, it is possible to synthesize chiral amines or amides. For instance, reaction with a chiral acyl chloride could produce a chiral amide that, when incorporating another functional group like a thiourea, could act as a bifunctional organocatalyst. rsc.org Such catalysts are known to be effective in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions.

Furthermore, chiral Schiff bases can be prepared by condensing this compound with a chiral aldehyde or by using a chiral auxiliary in the synthesis. These chiral ligands can then be complexed with metals to create catalysts for asymmetric reactions like cyclopropanation or enantioselective reductions. researchgate.netmdpi.com The fluorinated pony-tail can help create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

Biological Studies and Chemical Probes

Fluorine-containing molecules are of immense interest in medicinal chemistry and chemical biology. researchgate.netnih.gov The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and bioavailability. This compound is a valuable building block for the synthesis of bioactive compounds and chemical probes designed to study biological systems. nih.gov

Chemical probes are small molecules used to investigate the function of proteins and biological pathways. nih.gov this compound can be incorporated into the structure of enzyme inhibitors. For example, its amine group can be used to form amide or sulfonamide linkages with other molecular fragments to build inhibitors for proteases or kinases. The trifluoromethyl group is a known bioisostere for other chemical groups and can participate in favorable interactions within an enzyme's active site. researchgate.netisp.edu.pknih.gov

In the field of medical imaging, Positron Emission Tomography (PET) is a powerful non-invasive technique that relies on radiolabeled tracers. mdanderson.orgnih.govinformahealthcare.com this compound can be synthesized with the positron-emitting isotope Fluorine-18 ([¹⁸F]). The resulting [¹⁸F]this compound can then be used as a synthon to build more complex PET tracers. These tracers can be designed to target specific receptors or enzymes in the body, allowing for the visualization of biological processes and the diagnosis of diseases like cancer or neurological disorders. nih.gov

| Application Area | Role of this compound | Example | Rationale |

| Enzyme Inhibitor Design | Structural building block | Synthesis of a non-hydrolyzable peptide mimic for a protease inhibitor | The –CF₃ group can enhance binding affinity and block metabolic degradation. researchgate.netmdpi.com |

| Chemical Probe Synthesis | Scaffold for bioactive molecules | Incorporation into a kinase inhibitor scaffold | The amine provides a point for further chemical elaboration. |

| PET Imaging | Precursor for radiotracers | Synthesis of [¹⁸F]this compound for further coupling | Fluorine-18 is a widely used positron emitter for PET imaging. mdanderson.orgnih.gov |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and scalable synthetic routes is paramount for the broader application of 4,4,4-trifluorobutylamine. Traditional methods for synthesizing fluorinated compounds can be challenging. mdpi.com Current research focuses on overcoming these limitations through innovative chemical strategies.

One promising approach involves the reduction of fluorine-containing nitro compounds. The hydrogenation of precursors like p-trifluoromethylnitrobenzene using catalysts such as Pd/C is a well-established method for producing related fluorinated amines. alfa-chemistry.com For this compound specifically, methods have been developed starting from 3-halogen-1,1,1-trifluoropropane. This raw material can be converted to 4,4,4-trifluorobutanal (B105314) via a Grignard reaction with DMF or a one-pot method using lithium metal and DMF, followed by reduction to the corresponding alcohol, 4,4,4-trifluorobutanol. google.com This alcohol serves as a key intermediate for amination to yield the target compound.

Another innovative strategy involves the asymmetric synthesis of chiral amines, which are valuable in pharmaceutical development. For instance, the asymmetric conjugate addition (ACA) to trifluoromethylated enamides using a chiral copper catalyst can produce chiral β-methyl-substituted amides with high enantiomeric excess. acs.org These amides can then be converted into chiral amines, demonstrating a pathway to enantiomerically pure derivatives of trifluorobutylamine. acs.org

Future methodologies are likely to focus on direct C-H amination, catalytic processes with higher turnover numbers, and the use of novel fluorinating agents to improve atom economy and reduce reaction steps.

| Synthetic Starting Material | Key Reagents/Method | Intermediate/Product | Potential Advantages |

| 3-Halogen-1,1,1-trifluoropropane | Grignard reagent, DMF; or Lithium metal, DMF | 4,4,4-Trifluorobutanal | Use of readily available starting materials |

| Trifluoromethylated enamide | Chiral copper catalyst, Lewis acid (e.g., BF₃·Et₂O) | Chiral β-substituted amide | High enantioselectivity for chiral amine synthesis acs.org |

| Fluorine-containing nitro compounds | Hydrogenation (e.g., H₂, Pd/C) | Fluorinated amines | General strategy for amine synthesis alfa-chemistry.com |

Advanced Computational Design and Optimization

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, thereby accelerating the design of novel derivatives of this compound with optimized characteristics. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are becoming indispensable in modern chemical research. nih.govmdpi.com

DFT studies can be employed to analyze the electronic structure, stability, and reactivity of this compound derivatives. mdpi.comresearcher.life By calculating quantum-chemical properties, researchers can predict how structural modifications will impact the molecule's behavior, guiding synthetic efforts toward compounds with desired electronic and steric properties. nih.gov For example, DFT has been used to study the stability and reactivity of 1,3,4-oxadiazole (B1194373) derivatives, providing insights that could be applied to scaffolds incorporating the trifluorobutylamine moiety. mdpi.com

Molecular docking simulations are crucial for drug discovery, allowing researchers to predict the binding affinity and orientation of a ligand within the active site of a biological target, such as an enzyme or receptor. mdpi.com This approach can be used to screen virtual libraries of this compound derivatives against therapeutic targets, identifying promising candidates for further investigation. researcher.life Subsequent MD simulations can then be used to confirm the stability of the protein-ligand complex over time. mdpi.com

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization, quantum-chemical property calculation | Molecular stability, chemical reactivity, electronic properties nih.govmdpi.com |

| Molecular Docking | Virtual screening, binding mode prediction | Binding affinity, protein-ligand interactions, identification of lead compounds mdpi.comresearcher.life |

| Molecular Dynamics (MD) Simulation | Protein-ligand complex stability analysis | Conformational changes, stability of interactions over time mdpi.com |

Exploration of New Application Domains

The unique properties imparted by the trifluoromethyl group make this compound an attractive building block in various fields, particularly in medicinal chemistry and materials science. nih.gov The introduction of fluorine can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability. researchgate.net

In medicinal chemistry , fluorinated amines are crucial components of many pharmaceuticals. nih.govalfa-chemistry.com They are used in the synthesis of non-steroidal anti-inflammatory drugs, antibacterial agents, and herbicides. alfa-chemistry.com Specifically, the trifluorobutylamine moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net For example, it can serve as a precursor in the synthesis of inhibitors for cytokine-implicated diseases like rheumatoid arthritis. googleapis.com Research into selective NKCC1 inhibitors for neurological disorders has also utilized derivatives containing trifluoromethyl groups to enhance metabolic stability. nih.gov